2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
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Overview
Description
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a benzyl group, two methylsulfanyl groups, and a phenyl group attached to the prop-2-en-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through various organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the enone structure suggests it could participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar enone structure but different substituents.
Benzylideneacetophenones: Similar backbone with variations in the substituents.
Properties
CAS No. |
89003-18-9 |
---|---|
Molecular Formula |
C18H18OS2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-benzyl-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18OS2/c1-20-18(21-2)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
KLHUMEDIVNSHBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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